BOC-L-Alanine benzyl ester
Overview
Description
BOC-L-Alanine benzyl ester is a compound with a molecular weight of 279.34 . It is a colorless to light-yellow liquid and is used as a protected form of the amino acid alanine . It is often used in peptide synthesis .
Synthesis Analysis
The synthesis of BOC-L-Alanine benzyl ester involves the reaction of lysine or tyrosine with an acid chloride to form an amide bond, followed by a ring-opening reaction with the corresponding benzothiadiazole . Another method involves the use of a mixed anhydride reaction using isobutylchloroformate .Molecular Structure Analysis
The IUPAC name of BOC-L-Alanine benzyl ester is benzyl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate . The InChI code is 1S/C15H21NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)/t11-/m0/s1 .Chemical Reactions Analysis
BOC-L-Alanine benzyl ester can undergo various reactions. For instance, these stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride . BOC-derivatives of benzyl amides and amino acid esters, especially those containing benzoyl, can undergo fast acyl nitrogen to carbon migration at −78 °C to give the corresponding α-aminoketones .Physical And Chemical Properties Analysis
BOC-L-Alanine benzyl ester has a molecular weight of 279.34 . It is a colorless to light-yellow liquid and is stored in a refrigerator .Scientific Research Applications
Peptide Synthesis Applications :
- BOC-L-Alanine benzyl ester is used in the side-chain protection of amino acids for solid-phase peptide synthesis. This is exemplified in the synthesis of angiotensin II and other peptides (Hsieh & Demaine, 1991).
- It plays a role in the synthesis of specific derivatives like (R)-Boc-2-methylproline, which is used in the development of pharmaceutical compounds such as Veliparib, a poly(ADP-ribose) polymerase inhibitor (Kolaczkowski et al., 2019).
Photophysical Properties and Molecular Interaction Studies :
- The compound has been studied for its photophysical properties, particularly in derivatives such as N-Boc-3-[2-(9-anthryl)benzoxazol-5-yl]-l-alanine methyl ester, demonstrating significant solvatochromic effects and dipole moment changes upon excitation (Guzow et al., 2005).
Applications in Polymer Science :
- BOC-L-Alanine benzyl ester derivatives have been utilized in the synthesis of cationic methacrylate polymers containing amino acid moieties. These polymers exhibit controlled molecular weight and pH responsiveness, useful in the delivery of RNA and other molecules (Kumar et al., 2012).
- It's also used in creating chiral nanostructured materials, highlighting its importance in nanotechnology and materials science (Bauri et al., 2015).
Molecular Discrimination and Binding Studies :
- Research has shown its application in molecular discrimination using a self-assembled cylindrical capsule for binding N-alpha-protected amino acid esters. This highlights its significance in supramolecular chemistry (Hayashida et al., 2002).
Ultrastructural Cytochemistry :
- In ultrastructural cytochemistry, it has been used as a substrate to study elastase-like enzymes in human neutrophils, demonstrating its applicability in cellular and molecular biology (Clark et al., 1980).
Safety And Hazards
Future Directions
The use of BOC-L-Alanine benzyl ester in peptide synthesis is expected to continue due to its attractive properties . It is also expected to play a major role in the future of drug discovery . The synthesis, properties, and applications of products containing one or two BOC-groups resulting from dual protection of amines and amides are areas of ongoing research .
properties
IUPAC Name |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNCFIIFMFCSHL-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450288 | |
Record name | BOC-L-Alanine benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BOC-L-Alanine benzyl ester | |
CAS RN |
51814-54-1 | |
Record name | BOC-L-Alanine benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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